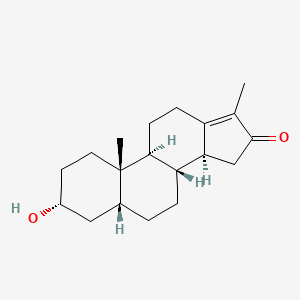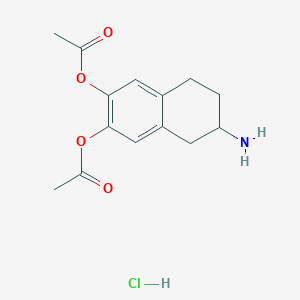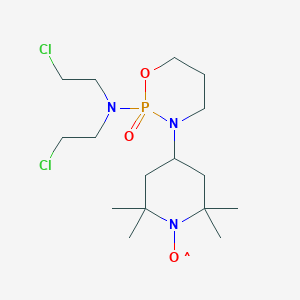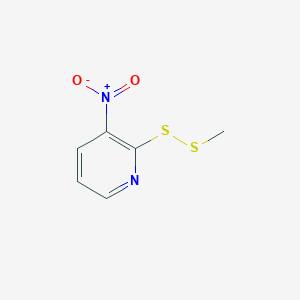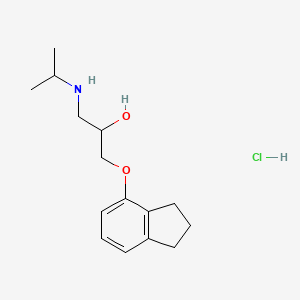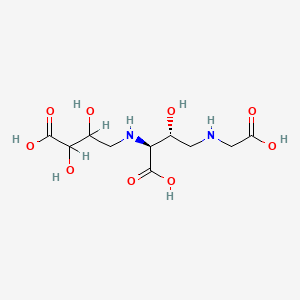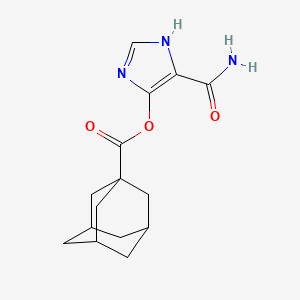
5-Carbamoyl-1H-imidazole-4-yl adamantane-1'-carboxylate
Vue d'ensemble
Description
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can introduce new functional groups to the imidazole ring.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated that this compound possesses antitumor activity, making it a candidate for cancer treatment.
Industry: The stability and reactivity of the compound make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mécanisme D'action
The exact mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate is not fully understood. it is believed to exert its effects by inhibiting purine de novo synthesis, similar to the nucleoside antibiotic bredinin . This inhibition can lead to the suppression of tumor growth and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carbamoyl-1H-imidazole-4-yl piperonylate: Another derivative of bredinin with potent antitumor activity.
Substituted Imidazoles: Various substituted imidazoles have been studied for their biological and chemical properties.
Uniqueness
5-Carbamoyl-1H-imidazole-4-yl adamantane-1’-carboxylate stands out due to its unique combination of an imidazole ring and an adamantane moiety. This structure imparts stability and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
66148-57-0 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(5-carbamoyl-1H-imidazol-4-yl) adamantane-1-carboxylate |
InChI |
InChI=1S/C15H19N3O3/c16-12(19)11-13(18-7-17-11)21-14(20)15-4-8-1-9(5-15)3-10(2-8)6-15/h7-10H,1-6H2,(H2,16,19)(H,17,18) |
Clé InChI |
HKEMXZXNABJZPE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N |
Key on ui other cas no. |
66148-57-0 |
Synonymes |
5-carbamoyl-1H-imidazol-4-yl-1-adamantanecarboxylate SL 1233 SL-1233 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
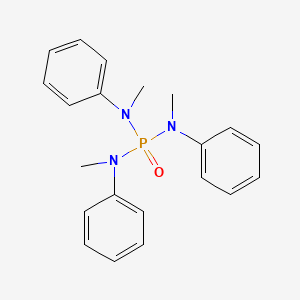
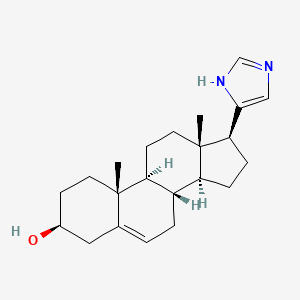
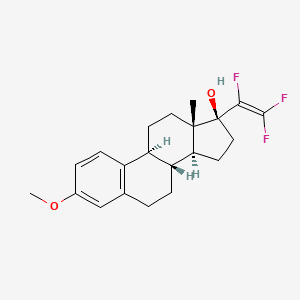
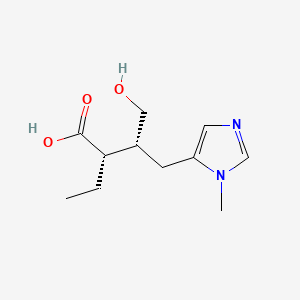
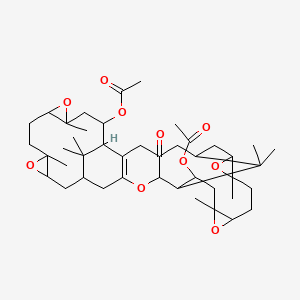
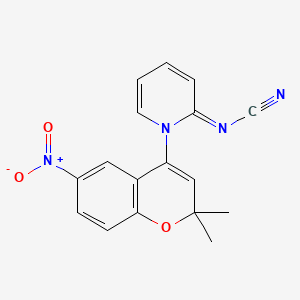
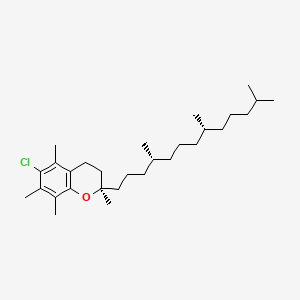
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
